N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide
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Overview
Description
N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide is a complex organic compound with potential therapeutic and industrial applications. Its unique structure, which includes a dihydroxypropan-2-yl group and a tridecylcyclopropenyl moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropenyl ring and the subsequent attachment of the dihydroxypropan-2-yl group. Common reagents used in these reactions include organometallic catalysts and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The cyclopropenyl ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate cellular processes by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating lipid metabolism and cellular signaling .
Comparison with Similar Compounds
N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide can be compared with other similar compounds, such as:
N-[(1S,2R)-1,3-Dihydroxy-1-(2-tridecyl-1-cyclopropen-1-yl)-2-propanyl]octanamide: Shares a similar structure but differs in the stereochemistry of the dihydroxypropan-2-yl group.
2,2-dichloro-N-[(1R,2S)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide: Contains a dichloroacetamide group and a nitrophenyl moiety, making it distinct in terms of reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H51NO3/c1-3-5-7-9-10-11-12-13-14-16-17-19-23-21-24(23)27(31)25(22-29)28-26(30)20-18-15-8-6-4-2/h25,27,29,31H,3-22H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXCOSOMEQMKRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C1)C(C(CO)NC(=O)CCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H51NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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